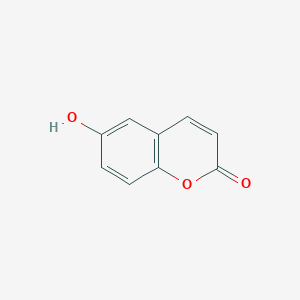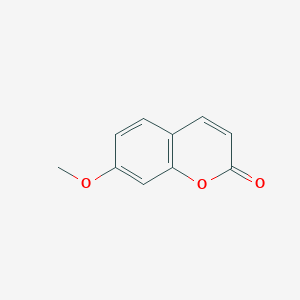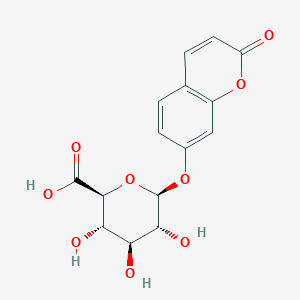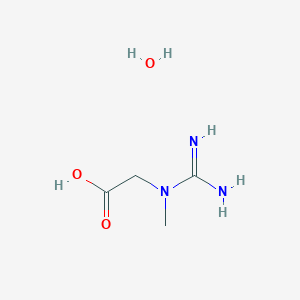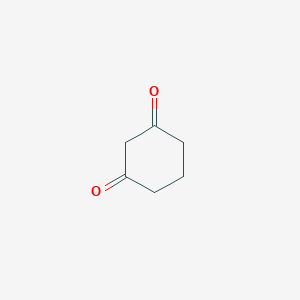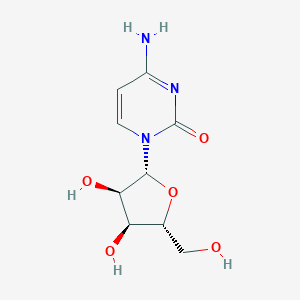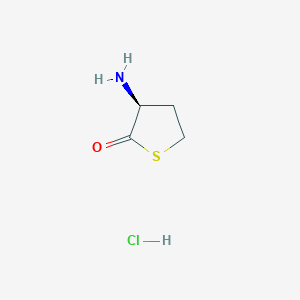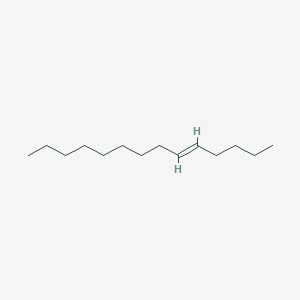
エチオコランロロン
概要
説明
エチオコランロンは、5β-アンドロステロンとしても知られており、天然に存在するステロイドホルモンです。ヒトを含む多くの哺乳動物において、テストステロンおよびアンドロステンジオンの主要な代謝産物です。 この化合物は尿中に排泄され、発熱誘導、免疫刺激、白血球増多など、様々な生理学的プロセスにおいて役割を果たすことが知られています .
2. 製法
合成経路と反応条件: エチオコランロンは、5β-ジヒドロテストステロンから3α,5β-アンドロスタンジオールを中間体として合成できます。 合成には、還元およびヒドロキシル化反応を含むいくつかの段階が含まれます .
工業的製造方法: エチオコランロンの工業的製造は、一般的に、尿や組織サンプルなどの生物学的源からの化合物の抽出と精製を含みます。 クロマトグラフィーと質量分析は、エチオコランロンを含むステロイドの抽出と精製に一般的に用いられる技術です .
科学的研究の応用
Aetiocholanolone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in steroid profiling and analytical chemistry.
Biology: Aetiocholanolone is studied for its role in immune system modulation and fever induction.
Medicine: It is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system.
Industry: The compound is used in the development of pharmaceuticals and as a biomarker in clinical diagnostics
作用機序
エチオコランロンは、様々な分子標的および経路を通じてその効果を発揮します。それは、γ-アミノ酪酸A型受容体のポジティブなアロステリックモジュレーターとして作用し、抗痙攣作用に寄与しています。 さらに、パイリンインフラマソームを活性化し、発熱と免疫刺激を誘導します .
類似化合物:
- アンドロステロン
- エピアンドロステロン
- エピエチオコランロン
- エチオコランロングルクロニド
比較: エチオコランロンは、発熱誘導や免疫刺激など、特定の生理学的効果のために独特です。 アンドロステロンやエピアンドロステロンなどの類似化合物は、ステロイド代謝において役割を果たしていますが、エチオコランロンは免疫系を調節し、発熱を誘導する能力が際立っています .
生化学分析
Biochemical Properties
Etiocholanolone interacts with various enzymes and proteins. It acts as a positive allosteric modulator of the GABA A receptor . It is also known to be an inhibitory androstane neurosteroid . The compound is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
Cellular Effects
Etiocholanolone has several effects on cells. It causes fever, immunostimulation, and leukocytosis, and is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system . It also possesses anticonvulsant effects .
Molecular Mechanism
Etiocholanolone exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the GABA A receptor . The unnatural enantiomer of etiocholanolone is more potent as a positive allosteric modulator of GABA A receptors and as an anticonvulsant than the natural form .
Temporal Effects in Laboratory Settings
The effects of Etiocholanolone can change over time in laboratory settings. For instance, it has been found that the conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Etiocholanolone can vary with different dosages. For instance, in a study on Black-headed gull eggs, it was found that etiocholanolone treatment decreased tarsus length and brain mass .
Metabolic Pathways
Etiocholanolone is involved in the metabolic pathway of testosterone and androstenedione . It is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
準備方法
Synthetic Routes and Reaction Conditions: Aetiocholanolone can be synthesized from 5-beta-dihydrotestosterone, with 3-alpha,5-beta-androstanediol as an intermediate. The synthesis involves several steps, including reduction and hydroxylation reactions .
Industrial Production Methods: Industrial production of aetiocholanolone typically involves the extraction and purification of the compound from biological sources, such as urine or tissue samples. Chromatography and mass spectrometry are commonly used techniques for the extraction and purification of steroids, including aetiocholanolone .
化学反応の分析
反応の種類: エチオコランロンは、酸化、還元、置換反応などの様々な化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、エチオコランロンを酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、還元反応に使用されます。
置換: ハロゲン化反応は、臭素や塩素などの試薬を用いて、制御された条件下で行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、エチオコランロンの酸化は、ケトンやカルボン酸の生成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります .
4. 科学研究の用途
エチオコランロンは、幅広い科学研究用途を持っています。
化学: ステロイドプロファイリングおよび分析化学において、参照化合物として使用されます。
生物学: エチオコランロンは、免疫系の調節と発熱誘導における役割について研究されています。
医学: 副腎皮質機能、骨髄機能の評価、および腫瘍性疾患における免疫系の刺激に使用されます。
類似化合物との比較
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- Etiocholanolone glucuronide
Comparison: Aetiocholanolone is unique due to its specific physiological effects, such as fever induction and immunostimulation. While similar compounds like androsterone and epiandrosterone also play roles in steroid metabolism, aetiocholanolone’s ability to modulate the immune system and induce fever sets it apart .
特性
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-42-9 | |
| Record name | Etiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aetiocholanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etiocholanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etiocholanolone exert its effects on the body?
A: Etiocholanolone, like other steroid hormones, exerts its effects by binding to specific receptor proteins within cells. A notable example is its interaction with the GABAA receptor, a ligand-gated ion channel found in the central nervous system. Studies have shown that etiocholanolone and its enantiomer (ent-etiocholanolone) interact with distinct sites on the rat α1β2γ2L GABAA receptor, leading to potentiation of GABA-induced currents. [, , ]
Q2: What are the downstream effects of etiocholanolone binding to the GABAA receptor?
A: Binding of etiocholanolone to GABAA receptors enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. At the single-channel level, etiocholanolone increases the relative frequency of long openings, while ent-etiocholanolone additionally decreases the frequency of long closed times. This suggests that etiocholanolone modulates neuronal excitability, potentially influencing a range of physiological processes. [, , ]
Q3: What is the molecular formula and weight of etiocholanolone?
A3: Etiocholanolone has the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol.
Q4: Is there any spectroscopic data available for etiocholanolone?
A: Yes, various studies have employed spectroscopic techniques to characterize etiocholanolone. Infrared (IR) spectroscopy has been used to confirm the identity of etiocholanolone and its derivatives. [] Gas chromatography-mass spectrometry (GC-MS) has been extensively used to quantify etiocholanolone and other steroids in various biological matrices, including urine. [, , , ]
Q5: How is etiocholanolone metabolized in the body?
A: Etiocholanolone is primarily metabolized in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugates are more water-soluble and are readily excreted in urine. [, , ]
Q6: What is the typical excretion route of etiocholanolone?
A: Etiocholanolone is mainly excreted in the urine, primarily in conjugated forms. [, ] Studies using radiolabeled etiocholanolone in humans confirmed its rapid excretion in urine, predominantly as glucuronide conjugates. [] Only negligible amounts of etiocholanolone are excreted in bile. []
Q7: What is etiocholanolone fever?
A: Etiocholanolone fever is a rare condition characterized by recurrent fever episodes associated with elevated levels of unconjugated etiocholanolone in the blood. While the exact mechanisms are not fully elucidated, it is hypothesized that etiocholanolone triggers an inflammatory response leading to fever. [, , , ]
Q8: How is etiocholanolone fever diagnosed and treated?
A: Diagnosing etiocholanolone fever involves a combination of clinical evaluation, monitoring fever patterns, and measuring etiocholanolone levels in blood and urine, particularly during febrile episodes. [] Treatment typically involves supportive care and addressing the underlying cause of fever.
Q9: What analytical techniques are used to study etiocholanolone?
A9: Various analytical methods are employed to characterize, quantify, and monitor etiocholanolone in biological samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of etiocholanolone and other steroids in urine and plasma. [, , , ]
- Radioimmunoassay (RIA): RIA methods have been used to measure etiocholanolone levels in plasma, particularly in studies investigating etiocholanolone fever. [, ]
Q10: What are some of the research models used to study the effects of etiocholanolone?
A10: Researchers utilize a variety of in vitro and in vivo models to investigate the biological activities of etiocholanolone, including:
- Cell culture models: Cultured avian liver cells have been used to study the effects of etiocholanolone on RNA synthesis and the induction of specific enzymes involved in heme synthesis. []
- Animal models: Rodent models have been employed to investigate the anti-obesity effects of etiocholanolone and its impact on diabetes. []
- Human studies: Clinical studies involving human subjects have been conducted to investigate the relationship between etiocholanolone and fever, hirsutism, and other conditions. [, , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


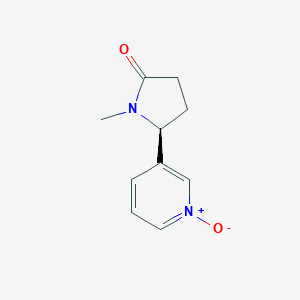
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
